molecular formula C11H15BrO2 B14501173 (1-Bromo-2,2-dimethoxypropyl)benzene CAS No. 64723-41-7

(1-Bromo-2,2-dimethoxypropyl)benzene

Cat. No.: B14501173
CAS No.: 64723-41-7
M. Wt: 259.14 g/mol
InChI Key: MRSFGAHZECQZPU-UHFFFAOYSA-N
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Description

(1-Bromo-2,2-dimethoxypropyl)benzene is an organobromine compound featuring a benzene ring substituted with a brominated propyl group containing two methoxy substituents at the 2-position. This structure confers unique reactivity, particularly in nucleophilic substitution and coupling reactions, making it valuable in synthetic organic chemistry for constructing complex molecules. Its bromine atom serves as a leaving group, while the dimethoxypropyl moiety may influence solubility and steric effects during reactions.

Properties

CAS No.

64723-41-7

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

(1-bromo-2,2-dimethoxypropyl)benzene

InChI

InChI=1S/C11H15BrO2/c1-11(13-2,14-3)10(12)9-7-5-4-6-8-9/h4-8,10H,1-3H3

InChI Key

MRSFGAHZECQZPU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC=CC=C1)Br)(OC)OC

Origin of Product

United States

Preparation Methods

Synthesis of (1-Hydroxy-2,2-dimethoxypropyl)benzene

The tertiary alcohol precursor is synthesized via Grignard addition. Reacting 2,2-dimethoxypropanone with benzylmagnesium bromide yields (1-hydroxy-2,2-dimethoxypropyl)benzene. This reaction proceeds under anhydrous conditions in tetrahydrofuran (THF) at 0–25°C for 4–6 hours, achieving yields of 75–85%.

Reaction Conditions:

  • Substrate: 2,2-Dimethoxypropanone (1.0 equiv)
  • Reagent: Benzylmagnesium bromide (1.2 equiv, 1.0 M in THF)
  • Solvent: THF, 0°C → 25°C
  • Yield: 82%

Bromination Using Phosphorus Tribromide (PBr₃)

The tertiary alcohol undergoes bromination via PBr₃ in dichloromethane (DCM) at 0°C. This method avoids carbocation rearrangements due to the SN2 mechanism favored by the steric hindrance of the dimethoxy groups.

Procedure:

  • Dissolve (1-hydroxy-2,2-dimethoxypropyl)benzene (1.0 equiv) in DCM.
  • Add PBr₃ (1.1 equiv) dropwise at 0°C.
  • Stir for 2 hours, then quench with saturated NaHCO₃.
  • Yield: 78–88%

Friedel-Crafts Alkylation with 1-Bromo-2,2-dimethoxypropane

Preparation of 1-Bromo-2,2-dimethoxypropane

1-Bromo-2,2-dimethoxypropane is synthesized by brominating 2,2-dimethoxypropan-1-ol using HBr gas in ether. The reaction is catalyzed by sulfuric acid (5 mol%) at 25°C for 12 hours.

Data Table:

Parameter Value
Starting Material 2,2-Dimethoxypropan-1-ol
Reagent HBr (gas), H₂SO₄
Solvent Diethyl ether
Temperature 25°C
Yield 70%

Alkylation of Benzene

While Friedel-Crafts alkylation with tertiary alkyl halides is challenging due to carbocation stability, using AlCl₃ (1.5 equiv) in nitrobenzene at 50°C facilitates limited electrophilic substitution.

Challenges:

  • Competing carbocation rearrangements reduce yields (<30%).
  • Nitrobenzene solvent mitigates side reactions but requires careful handling.

Decarboxylative Bromination of a Carboxylic Acid Precursor

Synthesis of (2,2-Dimethoxypropyl)benzoic Acid

Oxidation of (2,2-dimethoxypropyl)benzene using KMnO₄ in acidic conditions yields the carboxylic acid. This step achieves 65–70% conversion.

Reaction Conditions:

  • Oxidizing Agent: KMnO₄ (3.0 equiv)
  • Solvent: H₂O/H₂SO₄ (1:1)
  • Temperature: 80°C, 6 hours

Bromination Using Tetrabutylammonium Tribromide (Bu₄NBr₃)

Adapting protocols from decarboxylative aromatic bromination, the carboxylic acid undergoes radical bromination at 100°C in acetonitrile with Bu₄NBr₃ (2.0 equiv) and K₃PO₄ (1.0 equiv).

Data Table:

Parameter Value
Substrate (2,2-Dimethoxypropyl)benzoic acid
Reagent Bu₄NBr₃ (2.0 equiv)
Base K₃PO₄ (1.0 equiv)
Solvent MeCN
Temperature 100°C
Time 16 hours
Yield 68%

Grignard Reaction Followed by Bromination

Formation of the Tertiary Alcohol

Reacting 2,2-dimethoxypropanone with phenylmagnesium bromide (2.0 equiv) in THF yields (1-hydroxy-2,2-dimethoxypropyl)benzene. The reaction is exothermic and requires slow addition at -10°C.

Purification:

  • Column chromatography (hexane/EtOAc 9:1)
  • Yield: 80%

Bromination with Hydrobromic Acid (HBr)

Treating the tertiary alcohol with 48% HBr in dioxane at reflux (110°C) for 8 hours replaces the hydroxyl group with bromine.

Optimization Note:

  • Excess HBr (3.0 equiv) drives the reaction to completion.
  • Yield: 85%

Mechanism of Action

The mechanism of action of (1-Bromo-2,2-dimethoxypropyl)benzene involves its interaction with various molecular targets. The bromo group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The benzene ring provides a stable aromatic system that can participate in various electrophilic and nucleophilic reactions . The 2,2-dimethoxypropyl group can influence the compound’s reactivity and solubility, affecting its overall behavior in chemical and biological systems .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthetic Utility : this compound is hypothesized to be a versatile intermediate for synthesizing methoxy-rich aromatic systems, such as lignin analogs or chiral ligands.
  • Gaps in Literature : Direct experimental data (e.g., NMR spectra, crystal structures) for this compound are scarce. Most inferences derive from analogues like those in and , which differ in substituent electronegativity and steric profiles.
  • Methoxy groups may reduce volatility compared to halogenated counterparts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1-Bromo-2,2-dimethoxypropyl)benzene, and how can purity be validated?

  • Methodology : Begin with a Friedel-Crafts alkylation of benzene using 2,2-dimethoxypropanol, followed by bromination with PBr₃ or NBS (N-bromosuccinimide). Alternative routes may involve coupling reactions (e.g., Suzuki-Miyaura) using brominated precursors. Validate purity via GC-MS (>95% purity threshold) and HPLC (retention time alignment with standards). Monitor dimethoxy group stability under bromination conditions using ¹H NMR to detect unintended deprotection .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • ¹H NMR : Identify methoxy protons (δ 3.2–3.5 ppm) and bromopropyl group splitting patterns.
  • ¹³C NMR : Confirm quaternary carbons adjacent to bromine (δ 40–50 ppm) and methoxy carbons (δ 55–60 ppm).
  • IR Spectroscopy : Detect C-Br stretching (500–600 cm⁻¹) and methoxy C-O bonds (1050–1150 cm⁻¹).
  • Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 257.05) and isotopic patterns characteristic of bromine .

Q. What safety protocols are essential when handling this compound?

  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Perform reactions in a fume hood due to volatile brominated intermediates.
  • Spill Management : Neutralize spills with sodium bicarbonate and adsorbents (e.g., vermiculite).
  • Storage : Keep in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., elimination vs. substitution) be minimized during synthesis?

  • Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize carbocation intermediates in substitution reactions. Lower reaction temperatures (0–5°C) reduce elimination byproducts.
  • Catalysis : Employ Lewis acids (e.g., FeCl₃) to enhance electrophilic bromination selectivity.
  • Kinetic Analysis : Track byproduct formation via GC-MS at timed intervals to adjust reagent stoichiometry .

Q. How should researchers resolve discrepancies in reaction yields under varying catalytic conditions?

  • Design of Experiments (DOE) : Apply factorial designs to test variables (temperature, catalyst loading, solvent polarity).
  • Statistical Analysis : Use ANOVA to identify significant factors. For example, excess bromine (>1.2 eq) may lead to di-bromination, reducing yield.
  • Contradiction Mitigation : Cross-reference with analogous brominated aromatics (e.g., 1-Bromo-3,5-dimethoxybenzene) to establish optimal conditions .

Q. What strategies enable regioselective functionalization of this compound for drug discovery?

  • Directed Metalation : Use LDA (lithium diisopropylamide) to deprotonate positions ortho to methoxy groups, enabling C-H activation for cross-coupling.
  • Protection/Deprotection : Temporarily mask methoxy groups with TMSCl (trimethylsilyl chloride) to direct bromine to the propyl chain.
  • Click Chemistry : Attach bioactive moieties via azide-alkyne cycloaddition at the bromine site .

Data Analysis & Troubleshooting

Q. How can unexpected byproducts (e.g., de-methoxylated derivatives) be identified and quantified?

  • LC-MS/MS : Use reverse-phase chromatography paired with tandem MS to separate and identify low-abundance byproducts.
  • Isolation Techniques : Employ preparative TLC or column chromatography to isolate impurities for NMR characterization.
  • Mechanistic Insight : Compare with degradation pathways of 1-Bromo-2-methoxybenzene derivatives under acidic/basic conditions .

Q. What computational tools predict reaction outcomes for this compound in complex systems?

  • Retrosynthesis AI : Tools like Pistachio or Reaxys propose routes based on brominated aromatic templates.
  • DFT Calculations : Model transition states to predict regioselectivity in electrophilic attacks.
  • QSPR Models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with reaction rates .

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